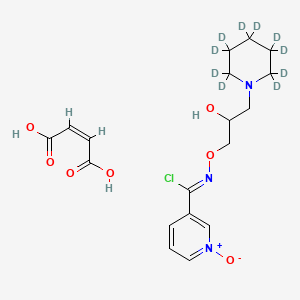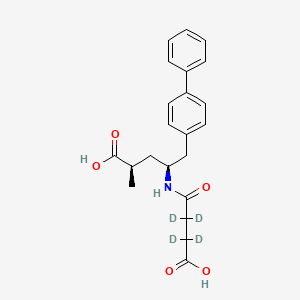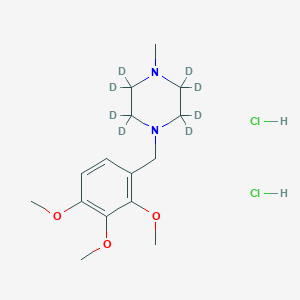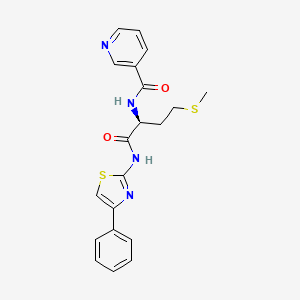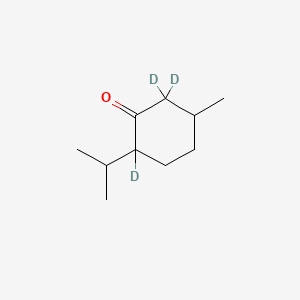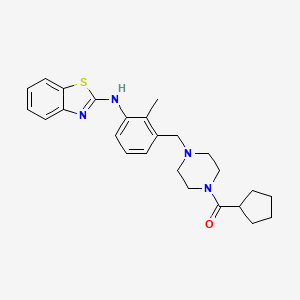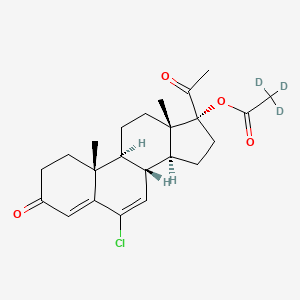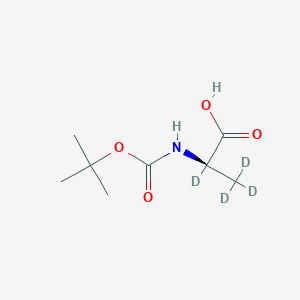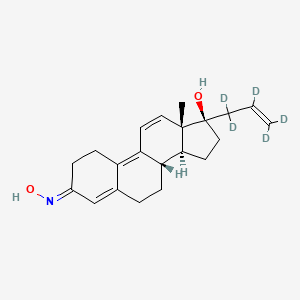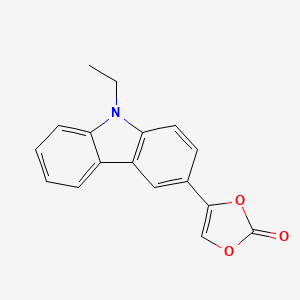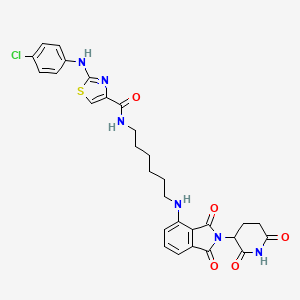
Protac-O4I2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protac-O4I2 is a proteolysis-targeting chimera (PROTAC) that specifically targets splicing factor 3B subunit 1 (SF3B1). This compound induces the degradation of FLAG-SF3B1 with an IC50 value of 0.244 micromolar in K562 cells and also induces cellular apoptosis in K562 wild-type cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Protac-O4I2 involves the conjugation of a ligand for the target protein (SF3B1) with a ligand for an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. general PROTAC synthesis involves the following steps:
Ligand Synthesis: Synthesis of the ligand that binds to the target protein (SF3B1).
Linker Attachment: Attachment of a linker to the ligand.
E3 Ligase Ligand Synthesis: Synthesis of the ligand that binds to the E3 ubiquitin ligase.
Conjugation: Conjugation of the linker-ligand complex to the E3 ligase ligand.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, large-scale synthesis of PROTACs involves optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Protac-O4I2 primarily undergoes degradation reactions. It facilitates the ubiquitination and subsequent proteasomal degradation of the target protein SF3B1. The compound does not typically undergo oxidation, reduction, or substitution reactions as part of its mechanism of action.
Common Reagents and Conditions
Reagents: Thalidomide (for cereblon binding), specific ligands for SF3B1, and linkers.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linkers.
Major Products
The major product of the reaction involving this compound is the ubiquitinated SF3B1, which is subsequently degraded by the proteasome.
Scientific Research Applications
Protac-O4I2 has several scientific research applications, including:
Cancer Research: this compound is used to study the role of SF3B1 in cancer cell proliferation and apoptosis. .
Biological Studies: The compound is used to investigate the biological functions of SF3B1 and its involvement in RNA splicing and gene expression.
Drug Development: this compound serves as a model compound for developing new PROTACs targeting other disease-related proteins.
Mechanism of Action
Protac-O4I2 exerts its effects through a process known as targeted protein degradation. The compound binds to SF3B1 and recruits an E3 ubiquitin ligase, such as cereblon. This recruitment facilitates the transfer of ubiquitin molecules to SF3B1, marking it for degradation by the proteasome . The degradation of SF3B1 disrupts its function in RNA splicing, leading to cellular apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Protac-1: One of the first PROTACs developed, targeting methionine aminopeptidase 2.
ARV-825: A PROTAC targeting bromodomain-containing protein 4 (BRD4).
dBET1: A PROTAC targeting BRD4, similar to ARV-825.
Uniqueness of Protac-O4I2
This compound is unique in its specific targeting of SF3B1, a splicing factor involved in RNA processing. This specificity allows for the selective degradation of SF3B1, providing a valuable tool for studying its biological functions and potential therapeutic applications in cancer research .
Properties
Molecular Formula |
C29H29ClN6O5S |
|---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39) |
InChI Key |
UWYLVQJEOCYCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


